![molecular formula C17H11ClN2O3 B1426619 2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 871688-82-3](/img/structure/B1426619.png)

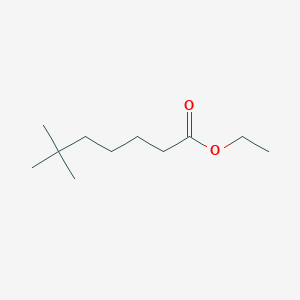

2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

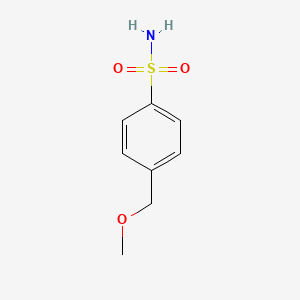

Descripción general

Descripción

The compound “2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a benzoxazole derivative . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole derivatives have been synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . In 2021, Wu et al. demonstrated an FeCl3-catalyzed aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent at 110 °C for 24 h to give 50–96% yield depending on substitution .Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For compound 1 there are twelve possible conformers and tautomers .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Aplicaciones Científicas De Investigación

Treatment of Insomnia

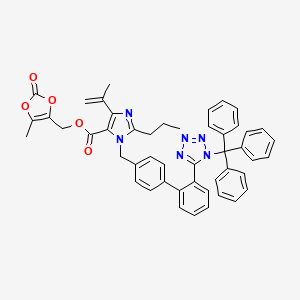

Suvorexant: , a medication that contains the compound , is an orexin receptor antagonist approved by the U.S. FDA to treat insomnia. It has shown efficacy in improving sleep quality and duration, particularly in patients with mild to moderate Alzheimer’s disease .

Alzheimer’s Disease Management

The compound has been used in the treatment of sleep disorders associated with Alzheimer’s disease. It helps in managing circadian rhythm disruptions, which are common in Alzheimer’s patients and can lead to institutionalization due to poor sleep and nighttime activity .

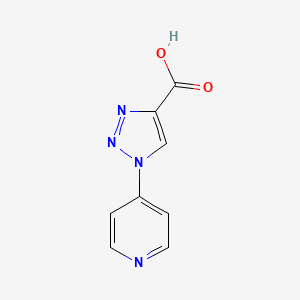

Antimicrobial Activity

Benzoxazole derivatives, including the compound, have been synthesized and evaluated for their antimicrobial activity. They have shown effectiveness against various bacteria and fungi, with potential as new antimicrobial agents .

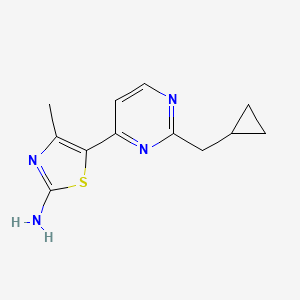

Anticancer Properties

Some benzoxazole derivatives have demonstrated anticancer activity, particularly against human colorectal carcinoma (HCT116) cancer cell lines. These compounds, including the one , could be potential candidates for developing new chemotherapeutics .

Neuroprotective Effects

In preclinical models of Alzheimer’s disease, the compound has been shown to restore hippocampal synaptic plasticity and reduce amyloid-beta plaque deposition, suggesting neuroprotective effects that could modify disease progression .

Antifungal Applications

The compound has displayed antifungal activity, which could be leveraged in the development of new antifungal drugs, especially against strains like Aspergillus niger, which are resistant to standard treatments .

Mecanismo De Acción

Benzoxazole derivatives have a wide spectrum of pharmacological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . The compounds displayed antifungal activity and this activity is similar to the standard drug voriconazole against Aspergillus niger .

Direcciones Futuras

The compound “2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione” and its derivatives could be further explored for their potential in drug discovery, given their wide range of biological activities . More research is needed to fully understand their mechanisms of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O3/c18-10-5-6-14-13(9-10)19-15(23-14)7-8-20-16(21)11-3-1-2-4-12(11)17(20)22/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOYRDQYLAOQIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=C(O3)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426539.png)

![Methyl (2S,4S)-4-[2-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426540.png)

![4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426541.png)

![3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426543.png)

![2-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426544.png)

![Ethyl 6-bromo-2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B1426545.png)

![8-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B1426552.png)

![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1426557.png)